![molecular formula C13H16N2OS B11799461 4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol CAS No. 1417794-09-2](/img/structure/B11799461.png)
4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol
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Overview
Description
(1R,4R)-4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol is a complex organic compound featuring a cyclohexanol ring substituted with a benzo[d]isothiazol-3-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol typically involves the following steps:
Formation of the Benzo[d]isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Amination Reaction: The benzo[d]isothiazole ring is then subjected to an amination reaction to introduce the amino group.
Cyclohexanol Ring Formation: The final step involves the formation of the cyclohexanol ring, which can be achieved through various methods, including reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino group in the benzo[d]isothiazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[d]isothiazole compounds .
Scientific Research Applications
Chemical Properties and Structure
4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol has a molecular formula of C13H14N2OS and a molecular weight of 246.33 g/mol. Its structure features a cyclohexanol moiety linked to a benzo[d]isothiazole group, which contributes to its unique reactivity and biological activity. The presence of both hydrophobic and polar functional groups enhances its interaction with various biomolecules, making it an attractive candidate for pharmacological studies.
Enzyme Inhibition
Research indicates that this compound exhibits notable biological activity as an enzyme inhibitor. It has been studied for its potential in inhibiting monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters. Compounds with similar structures have shown effectiveness against MAO-B, suggesting that this compound may also possess similar properties .
Case Study:
In a study on benzothiazole derivatives, compounds with structural similarities to this compound demonstrated significant inhibition of MAO-B, highlighting the potential for developing antidepressants targeting neurodegenerative diseases complicated by depression .
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains, indicating that this compound could be a candidate for further investigations in this area.
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. Studies utilizing molecular docking simulations have shown that this compound may bind effectively to enzyme active sites, modulating their activity and leading to various biological effects .
Mechanism of Action
The mechanism of action of (1R,4R)-4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2,3]dithiazole Compounds: These compounds share a similar heterocyclic structure and exhibit comparable chemical properties.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Another related compound with unique electronic properties.
Uniqueness
(1R,4R)-4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol is unique due to its specific substitution pattern and the presence of both a cyclohexanol ring and a benzo[d]isothiazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]isothiazole moiety linked to a cyclohexanol structure. This unique arrangement contributes to its biological properties, particularly its ability to interact with various biomolecular targets.
Research indicates that this compound exhibits significant binding affinity to several biological targets. Notably, it has been studied for its potential inhibitory effects on specific enzymes and receptors involved in disease processes:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes associated with cancer progression, including BACE-1 (beta-secretase 1) and ALR2 (aldose reductase). These enzymes are critical in pathways related to Alzheimer's disease and diabetes complications, respectively .
- Receptor Modulation : It may also interact with tyrosine kinase receptors such as EGF-R (epidermal growth factor receptor), which are often overexpressed in various cancers. This interaction could lead to the degradation of these receptors, thereby inhibiting tumor growth .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Activity : In preclinical studies involving breast cancer cell lines, treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The mechanism was linked to the compound's ability to modulate growth factor signaling pathways .
- Diabetes Research : Another study highlighted the compound's role in reducing complications associated with diabetes through its action on ALR2. By inhibiting this enzyme, the compound effectively lowered sorbitol accumulation in diabetic models, suggesting a protective effect on neuronal tissues.
- Neurodegenerative Disease Models : Research has also shown that this compound may provide neuroprotective effects in models of neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation .
Properties
CAS No. |
1417794-09-2 |
---|---|
Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H16N2OS/c16-10-7-5-9(6-8-10)14-13-11-3-1-2-4-12(11)17-15-13/h1-4,9-10,16H,5-8H2,(H,14,15) |
InChI Key |
MRTBSOPCWHXRHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=NSC3=CC=CC=C32)O |
Origin of Product |
United States |
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